molecular formula Pd(NO3)2<br>N2O6Pd B167615 Palladium nitrate CAS No. 10102-05-3

Palladium nitrate

Cat. No. B167615
CAS RN: 10102-05-3
M. Wt: 230.4 g/mol
InChI Key: GPNDARIEYHPYAY-UHFFFAOYSA-N
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Description

Palladium (II) nitrate is an inorganic compound with the formula Pd(NO3)2. It exists as an anhydrous form and a dihydrate form, both of which are deliquescent solids . The compounds feature square planar Pd(II) with unidentate nitrate ligands . The anhydrous compound is a coordination polymer and is yellow .


Synthesis Analysis

Hydrated palladium nitrate can be prepared by dissolving palladium oxide hydrate in dilute nitric acid followed by crystallization . The nitrate crystallizes as yellow-brown deliquescent prisms . The anhydrous material is obtained by treating palladium metal with fuming nitric acid .


Molecular Structure Analysis

The molecular formula of Palladium (II) nitrate is N2O6Pd . Its average mass is 230.430 Da and its monoisotopic mass is 229.879120 Da . According to X-ray crystallography, both the anhydrous and dihydrate compounds feature square planar Pd(II) with unidentate nitrate ligands .


Chemical Reactions Analysis

As a solution in nitric acid, Pd(NO3)2 catalyzes the conversion of alkenes to dinitrate esters . Its pyrolysis affords palladium oxide . Palladium-based nanocatalysts have been attracting increasing attention due to their high activity, excellent stability, and potential practical applications .


Physical And Chemical Properties Analysis

Palladium (II) nitrate appears as a yellow solid . It has a molar mass of 230.43 g/mol . It is soluble in water and has a density of 3.546 g/cm3 . It decomposes at temperatures greater than 100°C .

Scientific Research Applications

Membrane Reactors for Hydrogenation and Dehydrogenation

Palladium, including forms like palladium nitrate, is used in membrane reactors for hydrogenation and dehydrogenation processes. These reactors have applications in gas-phase hydrocarbon dehydrogenation and liquid-phase hydrogenation, such as in water treatment for nitrate and nitrite reduction (Dittmeyer, Höllein, & Daub, 2001).

Catalysts for Nitrate and Nitrite Removal from Drinking Water

Research on palladium-based catalysts, including palladium nitrate, focuses on the removal of nitrate and nitrite from drinking water. These catalysts have shown high selectivity and efficiency in reducing these contaminants to nitrogen, with minimal formation of undesired by-products like ammonia (Hörold, Vorlop, Tacke, & Sell, 1993).

Nitrate Reduction over Indium-Decorated Palladium Catalysts

Indium-decorated palladium nanoparticle catalysts, which may include palladium nitrate, have shown promising results in nitrate reduction. These bimetallic catalysts are particularly active in treating nitrate-contaminated waters (Guo et al., 2018).

Graphite Furnace Atomic Absorption Spectrometry

Palladium nitrate is used as a modifier in graphite furnace atomic absorption spectrometry for the determination of elements like arsenic, antimony, selenium, and thallium in various samples (Welz, Schlemmer, & Mudakavi, 1988).

Water Treatment Using Formic Acid and Palladium-based Catalysts

Studies have explored the use of formic acid as a reducing agent in water treatment processes involving palladium-based catalysts, such as for the reduction of nitrate in water (Garron & Epron, 2005).

Safety And Hazards

Palladium (II) nitrate is considered hazardous. It is an irritant and there is a possibility of an allergic reaction . It is non-flammable . According to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200), it is classified as an oxidizing solid, corrosive to metals, has acute oral toxicity, causes skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure) with the target organs being the respiratory system .

Future Directions

Palladium-based nanocatalysts are attracting increasing attention due to their high activity, excellent stability, and potential practical applications . The electrochemical nitrate reduction reaction (NO3RR) to produce NH3 has become a sustainable route for contaminant removal and producing value-added chemical and/or green energy carriers simultaneously . Future research may focus on the development of more environmentally friendly approaches for the synthesis of Pd NPs .

properties

IUPAC Name

palladium(2+);dinitrate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/2NO3.Pd/c2*2-1(3)4;/q2*-1;+2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GPNDARIEYHPYAY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[N+](=O)([O-])[O-].[N+](=O)([O-])[O-].[Pd+2]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

Pd(NO3)2, N2O6Pd
Record name Palladium(II) nitrate
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DSSTOX Substance ID

DTXSID60881413
Record name Palladium dinitrate
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Molecular Weight

230.43 g/mol
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Physical Description

Brown deliquescent solid; Soluble in water; [Merck Index]
Record name Palladium nitrate
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Product Name

Palladium nitrate

CAS RN

10102-05-3
Record name Palladium nitrate
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Record name Palladium dinitrate
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Record name Palladium dinitrate
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Record name PALLADIUM NITRATE
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Synthesis routes and methods I

Procedure details

The nano ZnO (as described above) is further treated for the preparation of a photocatalyst of the present invention. The method include mixing a pre-determined amount of palladium(II) nitrate dihydrate (Pd(NO3)2.2H2O) in deionized water 414 to form enough solution to cover the required amount of nano-ZnO powder and form palladium nitrate impregnated nano-ZnO 416. The palladium nitrate impregnated nano-ZnO was then dried at heating rate of 1° C./min from room temperature up to 100° C. 418 and then exposed to ammonia vapors for another 10 min 420. This step is performed to avoid melting of palladium nitrate before decomposition resulting in high dispersion of nano Pd particles on ZnO. The palladium nitrate impregnated nano-ZnO was then dried overnight in air at a temp of 110° C. 422. The dried palladium nitrate impregnated nano-ZnO was calcined at 500° C. for 3 hours at a heating rate of 1.5° C./min to obtain a Pd-nano ZnO photocatalyst 424 (FIG. 1).
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Synthesis routes and methods II

Procedure details

The following treatment was respectively performed with the composite oxides of the Manufacturing Examples 1 to 5. That is, a predetermined amount of a palladium nitrate-dihydrate was dissolved in ion-exchanged water, whereby a palladium nitrate solution was obtained. The palladium nitrate solution and a predetermined amount of composite oxides (KNbO3, NaNbO3, KTaO3, Al2O3 and LiNbO3) powder were put in an eggplant-shaped flask, and while the flask was evacuated by a rotary evaporator, a mixture of the solution and the powder was evaporated and solidified in a hot bath at 60° C. After heating up to 250° C. at a rate of 2.5° C./min in a muffle kiln, the temperature of the mixture was further raised to 750° C. at a rate of 5° C./min, and the mixture was held at 750° C. for 3 hours. As a result, catalyst powders of Manufacturing Example 1 to 5 in which PdO is impregnated and supported on the above-mentioned composite oxides or oxide were obtained.
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Synthesis routes and methods III

Procedure details

An organic liquid solution of palladium nitrate was prepared by dissolving 350 g of palladium metal in 500 mL of commercially available concentrated nitric acid. The reaction was stirred overnight and any unreacted metal was removed by filtration. The solution was then standardized. The palladium concentration was determined by weighing a 1 mL aliquot of solution and then firing the aliquot at 1000° C. for 15 minutes. After cooling, the residual metal was weighed and the percent metal of the solution was determined as well as the molarity. The hydrogen ion concentration was determined by complexing the palladium ions with an added 5 g of sodium chloride to a 1 mL aliquot of solution. The hydrogen ions were then titrated with 0.1 molar solution of sodium hydroxide using a pH meter to indicate the endpoint. In a typical experiment, the palladium concentration was about 3.5 molar and the acid concentration was about 1 to 2 molar.
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Citations

For This Compound
4,380
Citations
B Welz, G Schlemmer, JR Mudakavi - Journal of Analytical Atomic …, 1992 - pubs.rsc.org
… It was found in the present study, however, that no matter whether palladium nitrate alone or mixed with magnesium nitrate or ascorbic acid was used as the modifier, sodium chloride at …
Number of citations: 359 pubs.rsc.org
B Welz, G Schlemmer, JR Mudakavi - Journal of Analytical Atomic …, 1988 - pubs.rsc.org
… It has recently been proposed that a mixture of palladium nitrate and magnesium nitrate is … The aim of this work was to investigate the use of the palladium nitrate - magnesium nitrate …
Number of citations: 208 pubs.rsc.org
B Welz, G Schlemmer, JR Mudakavi - Journal of Analytical Atomic …, 1992 - pubs.rsc.org
… Shan and Ni8 proposed the addition of palladium nitrate to the sample solution for the stabilization of mercury, a procedure which has been adapted successfully by ~ thers . ~ J * Ping …
Number of citations: 76 pubs.rsc.org
A Pintar, J Batista, I Muševič - Applied Catalysis B: Environmental, 2004 - Elsevier
… 2 ·2H 2 O, 100±0.5 wt.%, Merck) solution was followed by drying at 353 K, calcination under dry air flow (773 K, 3 h) and then by impregnation of aqueous solution of palladium nitrate. …
Number of citations: 108 www.sciencedirect.com
A Nemamcha, JL Rehspringer… - The Journal of Physical …, 2006 - ACS Publications
… The palladium nitrate solution was prepared by dissolving 1.25 mg of Pd(NO 3 ) 2 in 30 mL of deionized water. A mixture of 40 mL of ethylene glycol and 5 × 10 -6 mol (0.2 g) of PVP …
Number of citations: 301 pubs.acs.org
X Yin, G Schlemmer, B Welz - Analytical chemistry, 1987 - ACS Publications
… Palladium nitrate mixed with magnesium nitrate has been … The proposed palladium nitrate-ammonium nitrate modifier is … observed with the palladium nitrate-ammoniumnitrate …
Number of citations: 94 pubs.acs.org
B Welz, G Schlemmer, JR Mudakavi - Journal of Analytical Atomic …, 1988 - pubs.rsc.org
When the palladium nitrate-magnesium nitrate modifier is used in the analysis of airborne particulate matter a common set of conditions for the determination of arsenic, antimony and …
Number of citations: 97 pubs.rsc.org
J Sakauchi, H Sakagami, N Takahashi, T Matsuda… - Catalysis letters, 2005 - Springer
… prepared from dinitrodiamminepalladium and palladium nitrate are compared for ethene … On the other hand, the catalyst prepared from palladium nitrate, on which relatively large …
Number of citations: 17 link.springer.com
JS Jessup, EN Duesler, RT Paine - Inorganica chimica acta, 1983 - Elsevier
[Diisopropyl N, N-diethylcarbamylmethylenephosphonate] palladium(II) nitrate, Pd[(iC 3 H 7 O) 2 P(O)CH 2 C(O)N(C 2 H 5 ) 2 ](NO 3 ) 2 was prepared from the combination of an acidic …
Number of citations: 13 www.sciencedirect.com
FA Marchesini, V Aghemo, I Moreno… - Journal of …, 2020 - Elsevier
… The Pd 3d 5/2 peak that appeared at higher binding energy (337.5–337.6 eV) could be assigned to palladium nitrate species remaining from the synthesis of the fibers [47]. It should be …
Number of citations: 17 www.sciencedirect.com

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